N-o-tolyl-guanidine hydrochloride
Description
Significance of Guanidine (B92328) Core Structures in Chemical Research
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and strongly nucleophilic functional group. This unique electronic configuration, a nitrogen analog of carbonic acid, imparts a range of valuable properties to molecules that contain it. taylorandfrancis.com The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, is exceptionally stable due to resonance delocalization of the positive charge across all three nitrogen atoms. wikipedia.org This inherent stability and strong basicity (pKa of 13.6) are fundamental to its diverse roles in chemistry. nih.gov
Guanidine derivatives are not merely laboratory curiosities; they are widespread in nature and are integral components of many biologically active molecules. nih.gov The guanidinium group is famously a key feature of the side chain of the amino acid arginine, playing crucial roles in protein structure and function, including enzyme catalysis and protein-protein interactions. wikipedia.orgnih.gov Beyond their natural occurrence, guanidine-containing compounds have been extensively explored and utilized in medicinal chemistry, materials science, and as catalysts in organic synthesis. taylorandfrancis.comresearchgate.net Their ability to form strong hydrogen bonds and interact with anionic species makes them valuable pharmacophores in drug design. nih.gov
Overview of N-o-tolyl-guanidine hydrochloride in Academic Literature
This compound, also known as 1-(2-Methylphenyl)guanidine hydrochloride, is a specific derivative of guanidine that has found its niche in chemical research. cymitquimica.com It is recognized as a key compound and intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comchemimpex.com The presence of the o-tolyl group, a methyl-substituted phenyl ring, introduces specific steric and electronic properties that can be leveraged in the design of targeted compounds.
Academic literature and chemical supplier information highlight its use as a building block in pharmaceutical and agrochemical research. chemimpex.com For instance, it serves as a precursor in the development of analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, its utility extends to biochemical research, where it contributes to the broader understanding of guanidine derivatives and their potential therapeutic applications. chemimpex.com In the field of proteomics, this compound is classified as a biochemical for research purposes. scbt.com
Historical Development and Evolution of Guanidine Chemistry Research
The history of guanidine chemistry dates back to the 19th century. In 1861, Adolph Strecker first prepared guanidine from guanine, a compound isolated from guano, which is the origin of its name. wikipedia.orgbritannica.com This initial discovery laid the groundwork for over a century and a half of research into this fascinating class of compounds.
Early research focused on understanding the fundamental properties and reactivity of guanidine. A significant milestone was the elucidation of its structure. X-ray crystal analysis in 1935 by W. Theilacker revealed that the three nitrogen atoms in the guanidinium ion are identically linked and symmetrically arranged around the central carbon atom, a result of resonance stabilization. britannica.com
The 20th century saw an expansion of research into the applications of guanidine and its derivatives. Petrunkin and Petrunkin in the late 1920s were among the first to study the interaction of guanidinium hydrochloride with proteins. wikipedia.org Later, in the 1930s, Greenstein discovered the potent denaturing effect of guanidinium salts on proteins, a property that remains widely utilized in biochemistry today. wikipedia.orgwikipedia.org The development of synthetic methodologies, such as the Rathke synthesis, further enabled the preparation of a wide variety of substituted guanidines. wikipedia.org Research in the latter half of the 20th century and into the 21st has continued to uncover the diverse biological roles and potential applications of guanidine compounds, from their involvement in neurotransmission to their use in the development of new pharmaceuticals. nih.gov
Current Research Landscape for Substituted Guanidines and Their Hydrochlorides
The field of substituted guanidines and their hydrochloride salts remains an active and dynamic area of research. Current investigations span a wide range of disciplines, reflecting the versatility of the guanidine moiety.
In medicinal chemistry, the focus is on designing and synthesizing novel guanidine-containing compounds with specific biological activities. These efforts have led to the development of drugs for various conditions. nih.gov The ability of the guanidinium group to mimic a protonated primary amine while offering enhanced binding affinity through its charge and hydrogen bonding capabilities makes it an attractive feature in drug design.
In the realm of catalysis, guanidines are employed as strong, non-nucleophilic bases in a variety of organic transformations. taylorandfrancis.com Their tunable basicity, achieved through substitution, allows for fine control over reaction conditions.
Furthermore, research into guanidinium-based materials is a growing field. The unique properties of guanidinium salts are being exploited in the development of ionic liquids, materials for CO2 capture, and as components of energetic materials. researchgate.net The study of guanidinium chloride's chaotropic properties continues to be relevant in understanding protein folding and stability. nih.gov The synthesis of complex, cyclic guanidine structures is also a significant area of contemporary research, with applications in the synthesis of natural products and their analogs. taylorandfrancis.comrsc.org The development of new synthetic methods, such as the use of Lewis acid catalysts for the preparation of substituted guanidines, continues to expand the toolkit available to chemists. google.com
| Chemical Compound | Formula | Molar Mass |
| This compound | C₈H₁₁N₃·HCl | 185.66 g/mol |
| Guanidine | CH₅N₃ | 59.072 g·mol⁻¹ |
| Guanidinium chloride | CH₆ClN₃ | 95.53 g/mol |
| Guanine | C₅H₅N₅O | 151.13 g/mol |
| Arginine | C₆H₁₄N₄O₂ | 174.2 g/mol |
| Urea | CH₄N₂O | 60.06 g/mol |
| Carbonic Acid | H₂CO₃ | 62.03 g/mol |
| Guanidinium thiocyanate | CH₅N₃·HSCN | 118.16 g/mol |
| N-(1-naphthyl) cyanamide (B42294) | C₁₁H₈N₂ | 168.2 g/mol |
| N-methyl-3-ethyl aniline (B41778) | C₉H₁₃N | 135.21 g/mol |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMCGTVQUBUJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-05-2 | |
| Record name | 6976-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for N O Tolyl Guanidine Hydrochloride and Analogous Derivatives
Classical Approaches in Guanidine (B92328) Synthesis
Conventional methods for guanidine synthesis have been foundational in organic chemistry, relying on the transformation of various electrophilic reagents. nih.gov These approaches have been widely used but often come with significant drawbacks. nih.govrsc.org
The reaction of an amine with a carbodiimide (B86325) represents a direct and fundamental route to N,N',N''-trisubstituted guanidines. rsc.org This method involves the addition of an amine to the C=N double bond of a carbodiimide. acs.org While direct guanylation of primary aliphatic amines with carbodiimides can be achieved, it often requires harsh conditions without a catalyst. researchgate.net The versatility of this approach is enhanced by the wide commercial availability of various amines and carbodiimides, allowing for the synthesis of diverse guanidine libraries. nih.gov Ytterbium triflate has been shown to be an effective catalyst for the addition of a broad range of amines to carbodiimides under solvent-free conditions, yielding N,N',N''-trisubstituted guanidines in good yields. organic-chemistry.org
Precursors such as thioureas, isothioureas, and cyanamides are extensively used as guanylating agents in classical synthesis. researchgate.netresearchgate.net
Thioureas : These are among the most promising guanylating agents due to their stability and ease of preparation. researchgate.net The synthesis typically involves the reaction of an amine with an isothiocyanate to form a substituted thiourea, which is then converted to the corresponding guanidine. researchgate.net However, this conversion often requires desulfurization, a step that frequently employs toxic heavy-metal salts like mercury(II) chloride, which poses environmental hazards. researchgate.netmdpi.com Despite this, the synthesis from thioureas is often the method of choice in late-stage syntheses. researchgate.net
Isothioureas : S-alkylisothioureas are well-established guanylating reagents, valued for their straightforward preparation and commercial availability. researchgate.netrsc.org They react with amines to form guanidines, often under mild conditions, and can be used to create cyclic guanidines. tandfonline.com
Cyanamides : Cyanamide (B42294) and its derivatives serve as fundamental building blocks for the guanidine core. oup.comnih.gov A direct synthesis of N,N'-di-o-tolyl guanidine has been reported from o-toluidine (B26562) and cyanogen (B1215507) bromide. researchgate.net However, the acute toxicity of reagents like cyanogen bromide makes this approach less desirable. nih.gov The reaction of an amine hydrochloride with an N-disubstituted cyanamide in the presence of a Lewis acid like aluminum chloride is another pathway. google.com
| Precursor | Description | Key Features & Challenges |
| Thioureas | Stable and easily prepared from amines and isothiocyanates. researchgate.net | Features : Good for late-stage synthesis. researchgate.netChallenges : Requires desulfurization, often with toxic mercury salts. researchgate.net |
| Isothioureas | Readily prepared and commercially available guanylating agents. researchgate.net | Features : Versatile for synthesizing various guanidines, including cyclic ones. tandfonline.com |
| Cyanamides | A fundamental building block for the guanidine core. oup.com | Features : Direct route to some guanidines. researchgate.netChallenges : Often involves highly toxic reagents like cyanogen bromide. nih.gov |
More specialized reagents have also been developed for guanylation.
Triflyl Guanidines : Diprotected triflylguanidines are a class of powerful guanidinylating reagents. acs.org The triflyl group acts as an excellent leaving group, facilitating the reaction with amines. rsc.org A significant limitation of this method is the availability of the starting triflyl guanidine precursors. nih.govrsc.org
Carboximidamide Derivatives : Reagents such as pyrazole-1-carboxamidine and its derivatives are commonly used to introduce the guanidine function. nih.govresearchgate.net These reagents often require the use of protecting groups, such as the Boc group, to manage reactivity and simplify purification. rsc.orgresearchgate.net However, these methods can suffer from poor yields and may require multiple synthetic steps with expensive reagents. nih.gov
Novel and Catalytic Synthetic Pathways
In response to the limitations of classical methods, significant research has focused on developing novel and catalytic pathways for guanidine synthesis. nih.gov
Catalytic guanylation, particularly the metal-mediated addition of amines to carbodiimides, has emerged as a highly efficient and atom-economical alternative. rsc.orgrsc.orgresearchgate.net This approach avoids many of the pitfalls of stoichiometric methods. rsc.org
A wide array of metal-based catalysts, including those based on transition metals, main-group metals (e.g., zinc, lithium), and rare-earth metals (e.g., yttrium, scandium), have been successfully employed. nih.govacs.orgacs.org For instance, simple and commercially available compounds like diethylzinc (B1219324) (ZnEt₂) can act as excellent catalyst precursors for the addition of various amines—including aromatic, secondary, and heterocyclic amines—to carbodiimides. nih.govresearchgate.net The mechanism often involves the formation of a metal-amido intermediate, which then undergoes insertion into the carbodiimide C=N bond, followed by protonolysis to release the guanidine product and regenerate the catalyst. nih.govresearchgate.net
Catalytic systems offer several advantages, including milder reaction conditions, higher yields, and the ability to tolerate a wider range of functional groups. rsc.orgorganic-chemistry.org They represent a more sustainable approach by eliminating the need for toxic reagents and minimizing waste production. nih.gov
| Catalytic System | Description | Advantages |
| ZnEt₂ | A commercially available main-group metal catalyst. researchgate.net | Efficient for a wide range of amines and carbodiimides, cheap, and readily available. nih.gov |
| Lanthanide Catalysts (e.g., Y, Sc) | Includes complexes like scandium(III) triflate and yttrium alkyl complexes. acs.orgorganic-chemistry.org | High activity under mild conditions, compatible with various solvents including water. organic-chemistry.org |
| Copper Catalysts | Used in three-component synthesis from cyanamides, arylboronic acids, and amines. organic-chemistry.org | Enables rapid synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org |
Investigation of "Reverse" Reaction Pathways for Substituted Guanidine Hydrochlorides
The conventional synthesis of substituted guanidines often involves the reaction of amines with cyanamide derivatives. However, an alternative "reverse" reaction pathway has been explored to improve yields and simplify purification processes. google.com This method involves the reaction of a mono-substituted cyanamide with a di-substituted amine or its hydrochloride salt. google.com
A key advantage of this approach is the potential for complete conversion to a single desired product, which eliminates the complex separation of unreacted starting materials from the final compound. google.com For example, the reaction of 1-naphthyl cyanamide with N-methyl-3-ethyl aniline (B41778) hydrochloride in chlorobenzene (B131634) results in a near-quantitative yield of the corresponding trisubstituted guanidine, achieving an 81% yield after purification. google.com This process highlights a significant improvement over traditional methods, particularly when dealing with sterically hindered reactants where conventional syntheses may result in low yields. google.com
Expedited Synthetic Routes for N,N′-Di-o-tolylguanidine (DTG)
Researchers have developed rapid and efficient synthetic routes for N,N′-di-o-tolylguanidine (DTG) using readily available starting materials. One such expedited method involves the reaction of o-toluidine with cyanic bromide in ethanol (B145695). researchgate.net This approach provides a straightforward pathway to DTG, which has been investigated for various applications, including as a copper corrosion inhibitor. researchgate.net The synthesis is typically carried out under magnetic stirring, demonstrating a practical and accessible method for producing this disubstituted guanidine. researchgate.net
Directed Synthesis of Specific N-o-tolyl-guanidine Hydrochloride Analogs
The synthesis of specific analogs of this compound is driven by the desire to explore structure-activity relationships for various biological targets. This involves targeted derivatization of the basic guanidine scaffold and the formation of more complex molecular architectures.
Strategies for Derivatization of o-Tolyl Guanidine Scaffolds
The derivatization of the o-tolyl guanidine scaffold has been a key strategy in developing ligands for specific biological receptors. nih.gov Structure-affinity relationship studies for the sigma receptor have shown that modifications to the aryl rings of N,N′-di-o-tolylguanidine (DTG) significantly impact binding affinity. nih.gov
Key findings from these derivatization studies include:
Steric Effects: The affinity for the sigma receptor tends to decrease when ortho substituents on the aryl rings are larger than an ethyl group. nih.gov
Hydrophobicity: Hydrophobic substituents are generally favored over hydrophilic ones at similar positions. nih.gov
Electronic Effects: Electroneutral substituents are preferred over those that are strongly electron-donating or electron-withdrawing. nih.gov
Carbocyclic Replacement: Replacing one or both of the aryl rings with saturated carbocycles like cyclohexyl, norbornyl, or adamantyl can lead to a significant increase in affinity. nih.gov
A general strategy for creating diverse molecular libraries involves the derivatization of pre-formed heterocyclic scaffolds on a solid phase, allowing for high-throughput synthesis. researchgate.net This can involve reactions like nucleophilic aromatic displacements on halogenated core structures to introduce a wide range of functional groups. researchgate.net
Synthesis of Halophenyl and Alkoxyphenyl Substituted Guanidine Derivatives
Building on general derivatization strategies, specific syntheses have targeted halophenyl and alkoxyphenyl substituted guanidines. Combining optimal aromatic and saturated carbocyclic substituents has produced some of the most potent sigma ligands. nih.gov A prime example is N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine, which demonstrates the successful incorporation of a halogenated phenyl ring. nih.gov
The synthesis of more complex structures containing both halo- and alkoxy-phenyl moieties has also been achieved. For instance, the reaction of (2E)-1-(4-bromophenyl)-3-{5-bromo-2-[(prop-2-en-1-yl)oxy]phenyl}prop-2-en-1-one with guanidine hydrochloride under basic conditions in the presence of hydrogen peroxide yields a complex imidazol-4-one derivative. researchgate.net This product, 2-Amino-5-(4-bromophenyl)-5-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}-3,5-dihydro-4H-imidazol-4-one, incorporates both bromophenyl and bromo-allyloxyphenyl groups, showcasing a sophisticated synthetic pathway. researchgate.net
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|
| (2E)-1-(4-bromophenyl)-3-{5-bromo-2-[(prop-2-en-1-yl)oxy]phenyl}prop-2-en-1-one | Guanidine hydrochloride | Potassium hydroxide, Hydrogen peroxide, Ethanol | 2-Amino-5-(4-bromophenyl)-5-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}-3,5-dihydro-4H-imidazol-4-one |
Formation of Pyrimidine-Based Guanidine Adducts
Guanidine and its salts are versatile reagents for constructing nitrogen-containing heterocycles, particularly pyrimidines. nih.gov The synthesis of 2-aminopyrimidines is frequently achieved through the condensation of a guanidine moiety with a three-carbon dielectrophilic component. nih.gov
Several synthetic routes have been established:
Biginelli Reaction: A three-component Biginelli reaction using guanidine hydrochloride, an aldehyde, and a β-ketoester (like ethyl 3-oxo-3-phenylpropanoate) can be employed to create substituted 2-aminopyrimidines. nih.gov
Reaction with Furanones: Guanidine can react with substituted furan-2-ones in ethanol with sodium ethoxide to form pyrimidine (B1678525) rings that are linearly bound to a furan-2-one fragment. nih.gov
Cyclocondensation with Bis-electrophiles: Guanidine hydrochloride salts undergo cyclocondensation reactions with bis-electrophiles such as 1,1,3,3-tetramethoxypropane. nih.gov These reactions, often performed in a microwave vial at elevated temperatures, smoothly yield pyrimido[1,2-a]pyrimidines. nih.gov The use of the hydrochloride salt is crucial for the success of these cyclocondensations. nih.gov
| Synthetic Method | Guanidine Source | Co-reactants | Product Type | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Guanidine hydrochloride | Aldehyde, β-ketoester | 2-Aminopyrimidine | nih.gov |
| Condensation | Guanidine | Substituted furan-2-one | Pyrimidine-furan-2-one adduct | nih.gov |
| Cyclocondensation | Guanidine hydrochloride salt | 1,1,3,3-Tetramethoxypropane | Pyrimido[1,2-a]pyrimidine | nih.gov |
Advanced Spectroscopic and Analytical Characterization of N O Tolyl Guanidine Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-o-tolyl-guanidine hydrochloride. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the tolyl group's aromatic ring typically appear in the range of δ 7.0-8.0 ppm, with their exact shifts and splitting patterns dictated by their position relative to the methyl and guanidinium (B1211019) groups. The methyl group protons will resonate at a higher field, typically around δ 2.0-2.5 ppm. The protons attached to the nitrogen atoms of the guanidinium group are often observed as broad singlets due to exchange processes and quadrupole effects from the nitrogen atoms.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The guanidinium carbon (C=N) is particularly characteristic, appearing at a downfield chemical shift, often in the range of 155-170 ppm. researchgate.net The aromatic carbons of the tolyl group will have distinct signals in the aromatic region (typically 120-140 ppm), while the methyl carbon will be found at a much higher field. The precise chemical shifts can be influenced by the solvent and the protonation state of the guanidinium group. nih.gov Studies on related guanidinium compounds show that factors like the concentration of denaturants such as guanidine (B92328) hydrochloride can linearly affect chemical shifts, a factor that must be considered in complex sample matrices. nih.gov
Table 1: Representative NMR Data for Tolyl-Guanidine Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |
| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 |
| ¹H | Amine (NH) | Variable, often broad |
| ¹³C | Guanidinium (C=N) | 155 - 170 researchgate.net |
| ¹³C | Aromatic (Ar-C) | 120 - 140 |
| ¹³C | Methyl (Ar-CH₃) | ~20 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. Using electron ionization (EI), the molecule can be ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum of a related compound, N,N'-bis(2-methylphenyl)-guanidine, shows characteristic fragmentation patterns that can be extrapolated to understand the behavior of this compound. nist.gov The molecular ion peak (M⁺) would confirm the compound's molecular weight. Subsequent fragmentation would likely involve the loss of the tolyl group, the guanidinium moiety, or smaller fragments like the methyl group, leading to a series of daughter ions that help to piece together the original structure. In some applications, such as proteomics, guanidine hydrochloride is used as a denaturant, and its presence can be detected as adducts on proteins or peptides in mass spectrometry analysis. researchgate.netresearchgate.net
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Identity |
| 185/186 | [M+H]⁺ (Molecular Ion + Proton) |
| 150 | [M - NH₂]⁺ |
| 91 | [Tolyl]⁺ |
| 60 | [Guanidinium]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. epequip.comnih.gov These techniques are complementary and can be used to study the molecule's vibrational modes and conformational states. epequip.com
The FT-IR spectrum of guanidine derivatives typically shows strong absorption bands corresponding to the stretching and bending vibrations of the N-H, C=N, and C-N bonds. researchgate.net The N-H stretching vibrations are usually observed in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the guanidinium group is a key characteristic and appears around 1635 cm⁻¹. researchgate.net Bending vibrations for N-H and CH₂ groups are also identifiable. researchgate.net The aromatic C-H and C=C stretching vibrations from the tolyl group will also be present in their characteristic regions.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring and the C=N bond are often strong in the Raman spectrum. Conformational changes in the molecule can lead to shifts in the vibrational frequencies, which can be monitored by these techniques.
Table 3: Key Vibrational Frequencies for Guanidine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3200 - 3400 | researchgate.net |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | researchgate.net |
| C=N Stretch | ~1635 | researchgate.net |
| N-H Bend | ~1635 | researchgate.net |
| C=C Stretch (Aromatic) | 1400 - 1600 | |
| C-H Bend | 730 - 770 | uj.ac.za |
Electrochemical Measurement Techniques in Material Interaction Studies
Electrochemical techniques are crucial for studying the interactions of this compound with metal surfaces, particularly in the context of corrosion inhibition. nih.gov Potentiodynamic polarization, electrochemical frequency modulation (EFM), and electrochemical impedance spectroscopy (EIS) are commonly employed. nih.govnih.gov
Potentiodynamic polarization studies can determine if a compound acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (Ecorr) and corrosion current density (icorr). najah.edu For guanidine derivatives used as corrosion inhibitors, they often function as mixed-type inhibitors, reducing both the anodic and cathodic reaction rates. nih.govnih.gov
Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the formation of a protective layer on the metal surface. najah.edu An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor indicate the formation of an adsorbed protective film that hinders the corrosion process. najah.edu EFM can provide corrosion rates without the need for a Tafel plot extrapolation. nih.gov
Table 4: Electrochemical Parameters for Corrosion Inhibition by Tolyl-Guanidine Derivatives
| Technique | Parameter | Observation with Inhibitor | Implication |
| Potentiodynamic Polarization | Ecorr | Shift in potential | Indicates inhibitor type (anodic/cathodic/mixed) |
| Potentiodynamic Polarization | icorr | Decrease | Reduced corrosion rate |
| EIS | Rct | Increase | Increased resistance to charge transfer |
| EIS | Cdl | Decrease | Formation of a protective film |
Surface Morphological Analysis by Scanning Electron Microscopy and Atomic Force Microscopy
To visualize the effects of this compound on a material's surface, particularly in corrosion studies, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are utilized. nih.gov These techniques provide high-resolution images of the surface topography.
In the absence of an inhibitor, SEM images of a metal surface exposed to a corrosive environment will typically show significant damage, such as pitting and a rough, uneven surface. When a corrosion inhibitor like a tolyl-guanidine derivative is present, SEM analysis often reveals a much smoother and more uniform surface, indicating the formation of a protective film that prevents the corrosive attack. nih.gov
AFM can provide quantitative data on surface roughness. The root-mean-square (RMS) roughness of the surface is expected to be significantly lower in the presence of the inhibitor compared to the uninhibited surface, confirming the protective action of the compound.
Table 5: Surface Analysis Findings for Corrosion Inhibition
| Technique | Analysis | Surface without Inhibitor | Surface with Tolyl-Guanidine Inhibitor |
| SEM | Morphology | Pitted, rough, damaged | Smoother, more uniform, protected |
| AFM | Topography | High surface roughness | Low surface roughness |
Chromatographic Separation and Detection Methods for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for its quantitative analysis in various mixtures. mtc-usa.com Given that guanidine itself lacks a strong chromophore for UV detection, derivatization is often required for sensitive analysis. researchgate.netnih.gov However, direct detection at low wavelengths (e.g., 195 nm) is also possible. mtc-usa.commtc-usa.com
A typical HPLC method would involve a reversed-phase column (like a C18 or a specialized column for polar compounds) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile (B52724). mtc-usa.commtc-usa.com The method's parameters, such as the mobile phase composition, flow rate, and detection wavelength, are optimized to achieve good separation and sensitivity. The retention time of the compound is a key identifier, and the peak area is used for quantification against a calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters for validating the method's sensitivity. nih.gov
Table 6: Typical HPLC Method Parameters for Guanidine Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | Cogent Diamond Hydride™, 4µm, 100Å | mtc-usa.commtc-usa.com |
| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | mtc-usa.commtc-usa.com |
| Flow Rate | 1.0 mL/min | mtc-usa.commtc-usa.com |
| Detection | UV at 195 nm | mtc-usa.commtc-usa.com |
| Injection Volume | 1 µL | mtc-usa.commtc-usa.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Environmental and Biological Matrices
The detection and quantification of this compound and its derivatives at trace levels in complex environmental and biological samples are critical for understanding their distribution, fate, and impact. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity. researchgate.netnih.govresearchgate.net The method is particularly well-suited for polar and thermally labile compounds like guanidines, which can be challenging for other techniques such as gas chromatography. thermofisher.com
Methodologies for analyzing guanidinium compounds in matrices like surface water, wastewater, urine, and plasma often involve specific sample preparation steps to mitigate matrix effects, where co-eluting substances can suppress or enhance the analyte's ionization, affecting accuracy. researchgate.netnih.gov Strategies to overcome this include solid-phase extraction (SPE), dilution, or derivatization. researchgate.net For guanidines, pre-column derivatization with agents like benzoin (B196080) or 9,10-phenanthrenequinone can be employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, though direct analysis is also feasible. nih.govthermofisher.comnih.gov
In a typical LC-MS/MS workflow for this compound, a reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile or methanol (B129727) and water containing a modifier like formic acid to ensure the analyte is in its protonated, cationic form. researchgate.net The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the specific transition from a precursor ion (the molecular ion of N-o-tolyl-guanidine) to a characteristic product ion is monitored. This two-stage mass filtering provides exceptional selectivity, minimizing interference from the complex matrix. researchgate.netnih.gov This approach allows for the development of robust methods with low limits of detection (LOD) and quantification (LOQ), often in the nanomolar (nM) or microgram per liter (µg/L) range. nih.govrsc.org
Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis of Aryl-Guanidine Compounds
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of the guanidine group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and separation efficiency. |
| Injection Volume | 1 - 10 µL | Amount of prepared sample introduced into the system. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently ionizes the basic guanidine moiety. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ of N-o-tolyl-guanidine | Selects the mass of the protonated parent molecule. |
| Product Ion (Q3) | Specific fragment ion (e.g., loss of ammonia) | A characteristic fragment used for confirmation and quantification. |
Specialized Biochemical Assays Related to Guanidine Hydrochloride Utility (e.g., DNase, RNase, Protease Assays)
Guanidine hydrochloride is a powerful chaotropic agent and protein denaturant widely employed in molecular biology. promega.com.br Its utility is central to biochemical assays designed to verify the purity and integrity of reagents, particularly those used for nucleic acid and protein isolation. While this compound is not the standard compound used, the underlying principles of these assays are based on the potent denaturing capability of the guanidinium ion, which would be shared by its derivatives. These quality control assays are crucial for ensuring that preparations of enzymes or molecular biology reagents are free from contaminating nuclease (DNase, RNase) and protease activities. promega.com.br
In the context of producing molecular biology-grade materials, guanidine hydrochloride solutions themselves are rigorously tested to be free of these enzymatic contaminants. promega.com.br The primary application of guanidine hydrochloride is as a key component in lysis and sample storage buffers. nih.gov At high concentrations (e.g., 4-6 M), it effectively denatures and inactivates enzymes like RNases and DNases, which are notoriously stable and can rapidly degrade RNA and DNA, respectively, upon cell lysis. nih.govnih.gov This inactivation is critical for preserving the integrity of nucleic acids for downstream applications like RT-qPCR, sequencing, and cloning. nih.gov Similarly, its ability to inactivate proteases protects proteins from degradation during extraction procedures.
The assays themselves often involve incubating the material being tested (e.g., a purified enzyme or a batch of a chemical like guanidine hydrochloride) with a specific substrate and then measuring the degradation of that substrate.
Table 2: Overview of Biochemical Assays Related to Guanidine Hydrochloride's Function
| Assay Type | Purpose | Principle |
|---|---|---|
| RNase Assay | To detect the presence of contaminating Ribonucleases (RNases). | A sample is incubated with an RNA substrate. The integrity of the RNA is then assessed, typically by gel electrophoresis. In the presence of RNases, the RNA will be degraded. Guanidine-HCl buffers are used to prevent this degradation during sample prep. nih.gov |
| DNase Assay | To detect the presence of contaminating Deoxyribonucleases (DNases). | A sample is incubated with a DNA substrate (e.g., plasmid DNA). Degradation of the DNA is monitored via gel electrophoresis. Guanidine-HCl's presence in lysis buffers inactivates endogenous DNases. promega.com.br |
| Protease Assay | To detect the presence of contaminating proteases. | A sample is incubated with a general or specific protein substrate. The degradation of the protein is measured, often by observing the disappearance of a band on an SDS-PAGE gel or using a colorimetric/fluorometric substrate. Guanidine-HCl denatures and inactivates proteases. nih.gov |
Ultraviolet/Visible Spectroscopy for Complex Formation and Quantitative Analysis
Ultraviolet/Visible (UV/Vis) spectroscopy is a versatile and accessible analytical technique used for both the quantitative determination of this compound and for studying its interactions with other molecules. The utility of this technique relies on the presence of a chromophore within the molecule that absorbs light in the UV or visible range. The 'o-tolyl' group in this compound serves as an effective chromophore. barbatti.org
For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of this compound and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed to determine the concentration of unknown samples. google.com
UV/Vis spectroscopy is also a powerful tool for studying the formation of non-covalent complexes. barbatti.orgresearchgate.net When this compound interacts with another molecule, such as an anion or a hydrogen-bond acceptor like a phenol, the electronic environment of the tolyl chromophore can be altered. barbatti.org This perturbation often results in a change in the UV/Vis spectrum, such as a shift in the λmax (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) or a change in the molar absorptivity. barbatti.orgresearchgate.net By systematically titrating one component into the other and monitoring these spectral changes, one can determine the stoichiometry and binding affinity (association constant) of the complex formed. researchgate.net For instance, the protonation of the guanidine group or its complexation with an anion can shift the absorption bands, providing a means to sense these interactions. barbatti.org
Table 3: Spectroscopic Data for Phenyl-Guanidine Type Compounds and Their Interactions
| Compound/Complex | Solvent | λmax (nm) | Observation/Interpretation |
|---|---|---|---|
| Phenylguanidine Derivative | Acetonitrile | ~273 nm | Represents the π→π* transition of the aromatic chromophore. researchgate.net |
| Phenylguanidine (Protonated) | Acetonitrile | Blue-shifted vs. neutral | Protonation of the guanidine moiety alters the electronic structure, shifting absorption to higher energies (shorter wavelengths). barbatti.org |
| Phenylguanidine-Anion Complex | Acetonitrile | Red-shifted vs. protonated | Complexation with an anion (e.g., acetate) reduces the effect of the positive charge, shifting absorption back toward lower energies. barbatti.org |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Agmatine |
| Anisoin |
| Benzoin |
| Cimetidine |
| 1,1-dimethylbiguanide |
| DNA (Deoxyribonucleic acid) |
| Formic acid |
| Guanidine |
| Guanidine hydrochloride |
| Guanidinobenzoic acid |
| Methanol |
| Methylguanidine |
| p-Cresol |
| 9,10-phenanthrenequinone |
| Phenol |
| RNA (Ribonucleic acid) |
| Sodium nitroprusside |
| Hydrogen peroxide |
Computational Chemistry and Theoretical Modeling of N O Tolyl Guanidine Hydrochloride Systems
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized molecular geometry of N-o-tolyl-guanidine hydrochloride. mdpi.comscispace.com By employing functionals like B3LYP with basis sets such as 6-311G+(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. dergipark.org.tr This process involves minimizing the energy of the system with respect to all geometric parameters, providing crucial information on bond lengths, bond angles, and dihedral angles. mdpi.com
The electronic structure of guanidine (B92328) and its derivatives, including the protonated forms, has been successfully investigated using DFT. researchgate.net These studies reveal how protonation affects the localization of electron density within the molecule. For instance, in related guanidinium (B1211019) compounds, the positive charge is delocalized over the guanidinium group, influencing its interaction with other molecules. The optimized geometry from DFT calculations serves as the foundation for further computational analyses, including the prediction of spectroscopic properties and reactivity. researchgate.net
| Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value (X-ray) |
| N-N Bond Length | 1.401 Å | 1.41 Å |
| C-N Bond Lengths | 1.34 - 1.37 Å | 1.33 - 1.36 Å |
| C-C Bond Lengths | 1.39 - 1.41 Å | 1.38 - 1.40 Å |
| Source: Data adapted from studies on similar guanidine compounds. dergipark.org.tr |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions over time. nih.govnih.gov By simulating the motion of the molecule in a solvent environment, typically water, MD can reveal how the molecule flexes and changes its shape. nih.gov This is particularly important for understanding how it might interact with biological targets or other molecules in solution. nih.gov
These simulations can elucidate the role of the tolyl group and the guanidinium headgroup in dictating the molecule's preferred conformations and its interactions with surrounding solvent molecules. researchgate.net The analysis of trajectories from MD simulations can provide information on hydrogen bonding patterns, solvent accessible surface area, and the radius of gyration, all of which are critical for understanding its behavior in different environments. nih.gov
In Silico Evaluation of Active Centers and Adsorption Mechanisms
Computational methods are instrumental in identifying the active centers of this compound and elucidating its adsorption mechanisms onto various surfaces. The guanidinium group, with its delocalized positive charge and hydrogen bond donor capabilities, is a primary active center for interactions. researchgate.net
In silico studies can model the adsorption of the molecule onto surfaces, such as metals, to understand its potential as a corrosion inhibitor. researchgate.net These simulations can reveal the orientation of the molecule on the surface and the nature of the chemical bonds formed. The tolyl group can also play a significant role in adsorption through π-π stacking or hydrophobic interactions. By analyzing the interaction energies and geometries, researchers can predict the efficiency and mechanism of adsorption. researchgate.net
Quantum Chemical Studies of Reactivity, Stability, and Bonding Characteristics (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)
Quantum chemical calculations provide deep insights into the reactivity, stability, and bonding of this compound. dergipark.org.tr A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally indicates higher reactivity. dergipark.org.tr
| Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Energy Gap | 5.0 eV |
| Source: Representative values based on studies of similar aromatic guanidine compounds. dergipark.org.tr |
Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of this compound and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would likely show a region of high positive potential around the guanidinium group due to the delocalized positive charge. The nitrogen atoms of the guanidinium group, depending on their protonation state, and the aromatic ring could exhibit regions of negative potential. This information is crucial for understanding how the molecule will interact with other molecules and its potential binding sites. youtube.com
Theoretical Prediction of Optical Properties and Photosensitizer Potential (e.g., Time-Dependent DFT, Hyperpolarizability Calculations)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for theoretically predicting the optical properties of this compound. aps.orgnih.gov By calculating the electronic excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of the molecule. nih.gov This allows for the identification of the electronic transitions responsible for its absorption of light.
Furthermore, calculations of nonlinear optical (NLO) properties, such as hyperpolarizability, can assess the potential of this compound as a photosensitizer or for use in other optical applications. nih.gov These calculations provide insights into how the molecule responds to an external electric field, which is fundamental to its NLO behavior. The presence of the aromatic tolyl group and the charged guanidinium moiety can influence these properties.
Molecular Docking Studies for Ligand-Receptor Interactions and Biological Activity Prediction
Molecular docking is a computational technique used to predict how a molecule, such as a drug candidate, will bind to a specific target protein. semanticscholar.org This method is crucial for understanding ligand-receptor interactions at a molecular level and for predicting the biological activity of a compound before it is synthesized and tested in a lab. semanticscholar.orgnih.gov For derivatives of this compound, these studies have been instrumental in identifying potential therapeutic applications, including antiviral, anticancer, and neurological treatments. nih.govnih.gov
Research Findings on N-o-tolyl-guanidine Derivatives
The guanidine group, a central feature of N-o-tolyl-guanidine, is known for its ability to form strong hydrogen bonds and electrostatic interactions with protein active sites. nih.gov This property is frequently exploited in drug design. Computational studies on various derivatives have revealed key interactions with several important biological targets.
Antiviral Activity: In the search for novel HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), pyrimidine (B1678525) derivatives synthesized using guanidine hydrochloride have been evaluated. nih.gov Docking studies performed on the HIV reverse transcriptase (PDB ID: 4I2P) showed that these compounds exhibit strong binding affinities. For instance, one synthesized quinoline (B57606) derivative demonstrated a high docking score of –10.675 kcal/mol, indicating potent inhibitory potential. nih.gov The docking process was validated by redocking a known inhibitor, which showed a precise docking score and a low root-mean-square deviation (RMSD) of 0.559, confirming the accuracy of the computational model. nih.gov
Anticancer Activity: Derivatives of thiazole (B1198619), which can be synthesized from precursors involving guanidine-like structures, have been identified as potential tubulin polymerization inhibitors. nih.gov Molecular docking into the colchicine (B1669291) binding site of tubulin revealed that these compounds could effectively destabilize the protein. nih.gov The sulfur atom of the thiazole ring and other moieties were found to form noncovalent bonds with key amino acid residues like AsnA101 and AsnB249. nih.gov Some of the synthesized compounds exhibited higher binding energies (ranging from -13.88 to -14.50 kcal/mol) than the reference drug CA-4 (-13.42 kcal/mol), suggesting they could be more potent anticancer agents. nih.gov
Neurological Activity: Analogues of N,N'-di-o-tolylguanidine (DTG) have been synthesized and evaluated as high-affinity ligands for the sigma receptor, which is a target for potential antipsychotic agents. nih.gov While not a direct docking study, the structure-activity relationship findings highlight that the o-tolyl group is a preferred substituent for significant binding. nih.gov Furthermore, computational analysis of arylguanidines, such as meta-chlorophenylguanidine, has been used to explore their interactions as non-competitive antagonists at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov These studies identified potential allosteric binding sites and specific binding modes, providing a structural basis for their antagonist activity. nih.gov
The tables below summarize the findings from molecular docking studies on various derivatives that incorporate the core guanidine structure, similar to that found in this compound.
| Compound Class | Target Protein (PDB ID) | Key Finding | Docking Score (kcal/mol) | Source |
|---|---|---|---|---|
| Quinoline Derivative | HIV Reverse Transcriptase (4I2P) | Showed strong binding affinity, indicating potential as an NNRTI. | -10.675 | nih.gov |
| Compound | Target Protein | Binding Site | Binding Energy (kcal/mol) | Interacting Residues | Source |
|---|---|---|---|---|---|
| Thiazole Derivative 5c | Tubulin | Colchicine | -13.88 | AsnA101, AsnB249, SerA178 | nih.gov |
| Other Thiazole Derivatives | Tubulin | Colchicine | -13.88 to -14.50 | Not specified | nih.gov |
| Compound Class | Target Protein | Predicted Activity | Key Finding | Source |
|---|---|---|---|---|
| Arylguanidines | α7 Nicotinic Acetylcholine Receptor (nAChR) | Non-competitive antagonist | Identified a potential allosteric binding site and distinct binding modes. | nih.gov |
These studies collectively demonstrate that the structural motif of N-o-tolyl-guanidine is a valuable scaffold in computational drug design. By modifying its structure, researchers can create derivatives that are predicted to bind effectively to a range of important biological targets, paving the way for the development of new therapeutic agents.
Reaction Mechanisms and Catalytic Investigations of Guanidine Compounds
Guanidine (B92328) as a Brønsted Base Catalyst in Organic Transformations
Guanidines are classified as strong organic Brønsted bases due to the remarkable resonance stabilization of their conjugate acids, the guanidinium (B1211019) cations. mdpi.com The basicity of a guanidine can be tuned by the substituents on its nitrogen atoms; for instance, N-substitution with aromatic groups generally lowers the pKa compared to alkyl-substituted or unsubstituted guanidine. mdpi.comresearchgate.net In its hydrochloride salt form, N-o-tolyl-guanidine hydrochloride exists as the protonated guanidinium cation. In a catalytic cycle, the corresponding free base, o-tolylguanidine, can act as a potent Brønsted base, abstracting a proton from a substrate to generate a reactive nucleophile. The resulting N-o-tolyl-guanidinium cation then serves as a counterion or participates in subsequent steps.
The catalytic utility of guanidines as Brønsted bases is evident in various transformations. For example, a chiral analog of the bicyclic guanidine TBD has been shown to catalyze Diels-Alder reactions and promote retro-aldol reactions as a strong Brønsted base. nist.gov While N-o-tolyl-guanidine is a simpler, achiral structure, its fundamental basicity allows it to be considered as a catalyst for base-mediated reactions. For instance, 1,3-di-o-tolylguanidine (B1662265) has been cited as a potential Brønsted base catalyst for the preparation of silylated polyurethanes. scribd.comgoogle.com The catalytic cycle in such a process would involve the guanidine base activating a substrate through deprotonation.
Chiral Guanidine Catalysis in Enantioselective Reactions
Enantioselective catalysis using chiral guanidines is a powerful strategy for synthesizing stereochemically defined molecules. These catalysts incorporate chirality within their molecular framework, allowing them to create a chiral environment around the reactants and control the stereochemical outcome of a reaction. oup.comoup.com Chiral guanidines can act as Brønsted bases, and their protonated forms can engage in specific hydrogen-bonding interactions, guiding the approach of substrates to favor the formation of one enantiomer over the other. oup.com
Numerous asymmetric transformations have been successfully developed using catalysts with complex, chiral guanidine scaffolds. bohrium.com These reactions include acylative kinetic resolutions of racemic alcohols, where the catalyst differentiates between the two enantiomers of the starting material. oup.comoup.com
It is crucial to note that This compound is an achiral molecule. The presence of a tolyl group does not introduce a stereocenter. Therefore, it cannot function as a chiral catalyst on its own to induce enantioselectivity in a reaction between achiral substrates. Its role in asymmetric synthesis would be limited to that of an achiral component, for example, as a basic co-catalyst or as a cation in a system where chirality is provided by another component of the reaction mixture.
Mechanistic Elucidation of Guanidine-Catalyzed Reactions Through Kinetic Studies
Understanding the mechanism of guanidine-catalyzed reactions is essential for optimizing reaction conditions and designing more efficient catalysts. Kinetic and mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided significant insights. diva-portal.org These studies have explored how factors like catalyst structure, basicity, and steric hindrance influence reaction rates and equilibria. wwu.edunih.gov
Research on the thermal guanidine metathesis (TGM) reaction, which involves the exchange of N-substituents, has shown that both steric congestion and the nature of the substituents (alkyl vs. aryl) are critical factors determining the reaction kinetics and thermodynamic equilibrium. wwu.edunih.gov These studies suggest that such reactions can proceed through a dissociative mechanism involving a carbodiimide (B86325) intermediate. wwu.edunih.gov
In catalytic applications, the mechanism often involves more than simple deprotonation. For intramolecular aldol (B89426) reactions, structure-reactivity studies revealed that while basicity is a key factor, it alone does not account for the full catalytic activity. diva-portal.org The ability of the catalyst to facilitate proton shuttling in the transition state is also an essential feature. diva-portal.org For a simple aryl guanidine like o-tolylguanidine, the mechanism in a catalyzed reaction would likely involve the deprotonation of a substrate, with the resulting N-o-tolyl-guanidinium ion stabilizing the generated anionic intermediate through hydrogen bonding.
Exploration of Catalytic Potential and Reaction Mechanisms in Non-Aqueous Media
The interaction between a base and an indicator like bromophthalein magenta E in benzene (B151609) has been used to study the principles of Brønsted-Lowry and Lewis acid-base theories in a non-aqueous environment. nist.gov Such studies, which included di-o-tolylguanidine, help to quantify the strength of organic bases in inert solvents. nist.gov For this compound, its catalytic activity and the operative mechanism would be highly dependent on the non-aqueous medium used, which affects the degree of ion pairing and the catalyst's ability to interact with substrates.
Role of Guanidine Functionality in Carbon Dioxide Fixation Systems
The chemical fixation of carbon dioxide (CO₂) into value-added chemicals is a critical area of sustainable chemistry. Guanidines have emerged as highly effective organocatalysts for this purpose, particularly for the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.orgrsc.org Aromatic guanidines have been shown to form highly active binary catalytic systems for this transformation, capable of operating under mild temperature and pressure conditions. rsc.org
The proposed mechanism involves the guanidine activating the epoxide. Specifically, the N-H groups on the guanidine can form hydrogen bonds with the oxygen atom of the epoxide, making the epoxide more susceptible to nucleophilic attack. rsc.org In the case of this compound, the active catalyst would be its free base form. This base, possessing N-H functionalities, could activate the epoxide ring, while a nucleophile (which could be a co-catalyst like a halide ion, or the carbonate anion formed in situ) attacks one of the epoxide carbons. Guanidinium salts themselves, particularly those with an iodide counter-anion, have been demonstrated to be effective single-component catalysts for the reaction between CO₂ and epoxides. rsc.org
The table below shows the catalytic activity of various aryl guanidine systems in the synthesis of styrene (B11656) carbonate from styrene oxide and CO₂.
| Catalyst System (Guanidine/Co-catalyst) | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1,3-diphenylguanidine (B1679371) / TBAB | 100 | 10 | 4 | 98 |
| 1,2,3-triphenylguanidine (B1663917) / TBAB | 100 | 10 | 4 | 99 |
| Aromatic Bis(guanidine) / TBAB | 80 | 10 | 4 | 99 |
*TBAB: Tetrabutylammonium bromide. The data illustrates the high efficacy of aryl guanidines in this transformation.
Investigation of Bifunctionality in Guanidine Catalysts
Bifunctional catalysis, where a single catalyst possesses two distinct functionalities that act in concert, is a powerful concept in catalyst design. Guanidines and their conjugate acids are inherently bifunctional. The neutral guanidine acts as a Brønsted base to deprotonate a nucleophile, while its resulting protonated form, the guanidinium cation, can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor to activate an electrophile. mdpi.com
This dual activation model is a cornerstone of guanidine catalysis. For N-o-tolyl-guanidine, the free base would deprotonate a substrate (e.g., an alcohol or a carbon acid), while the newly formed N-o-tolyl-guanidinium cation, with its multiple N-H protons, can stabilize and activate a reaction partner (e.g., a carbonyl group) through a network of hydrogen bonds. This simultaneous activation of both the nucleophile and the electrophile within a single catalytic complex lowers the activation energy of the reaction. DFT calculations have demonstrated this type of bifunctional activation in various guanidine-catalyzed conjugate addition reactions. researchgate.net This intrinsic bifunctionality is a key reason why even simple guanidines can be effective catalysts for a range of organic transformations.
Research Applications and Emerging Areas in Guanidine Chemistry
Applications in Advanced Materials Science
Guanidine (B92328) derivatives are increasingly being investigated for their utility in the creation of sophisticated materials. Their functions range from catalysts in polymer formation to critical components in the fabrication of microelectronics.
The synthesis of organosilicon guanidine derivatives represents an innovative approach to developing polymeric materials with customized characteristics. These hybrid compounds merge the reactivity of the guanidine group with the properties of silicon-containing molecules.
One significant application is in the curing of polymers that contain alkoxysilyl groups. Organosilicon guanidine compounds act as highly effective catalysts for the curing process, which involves the formation of Si-O-Si bonds chemicalbook.com. This catalytic action is crucial for producing stable and durable silicone-based polymers, adhesives, sealants, and coating materials chemicalbook.com. The incorporation of the guanidine group into a semi-organic silicon structure, such as a siloxane, can yield superior curing outcomes compared to purely organic guanidine derivatives chemicalbook.com.
Furthermore, research has demonstrated the synthesis of both monomeric and polymeric organosilicon derivatives of 1-acetylguanidine. These materials have shown significant potential as sorbents, exhibiting high sorption activity for various heavy and noble metals, including mercury, gold, platinum, and palladium researchgate.net. This opens possibilities for their use in environmental remediation and resource recovery applications.
Chemical Vapor Deposition (CVD) is a fundamental technique for producing high-quality thin films used in semiconductors and other advanced materials. The process relies on volatile precursor compounds that decompose on a substrate to form the desired film. Guanidinate ligands, which are deprotonated forms of guanidine, have emerged as valuable precursors in CVD and the related Atomic Layer Deposition (ALD) processes jos.ac.cn.
The propensity of guanidine derivatives to form stable, volatile complexes with a variety of metals is key to this application jos.ac.cn. These guanidinate complexes can be thermally stabilized enough to be volatilized and transported to a substrate, where they react to deposit a specific metal component. This method is crucial for creating thin films for which suitable precursor compounds are otherwise uncommon or unknown jos.ac.cn. The versatility of guanidinate ligands allows them to coordinate with numerous metal centers across the periodic table, making them a flexible tool for materials scientists developing novel thin films for electronic and optical devices jos.ac.cn.
Chemical Mechanical Polishing (CMP) is a critical planarization process in semiconductor manufacturing that ensures the smooth, flat surfaces necessary for building complex integrated circuits. jos.ac.cnresearchgate.net The CMP process uses a slurry, which is a mixture of abrasive particles and chemical additives, to achieve a synergistic chemical and mechanical removal of material.
Within this context, guanidine compounds, specifically guanidine hydrochloride, have been identified as important additives in advanced CMP slurries, particularly for Through-Silicon-Via (TSV) applications. In these alkaline slurries, guanidine hydrochloride functions as an effective surface-complexing agent. Its primary role is to chemically control the removal rates of different materials on the wafer, such as the copper interconnect, the titanium or tantalum barrier layer, and the silicon dioxide dielectric jos.ac.cn. By tuning the concentration of guanidine hydrochloride, it is possible to achieve desired removal selectivity between these layers. This controlled removal helps to mitigate common CMP defects like "dishing" (the excessive removal of the softer copper) and erosion, leading to superior surface planarity jos.ac.cn. The effectiveness of guanidine hydrochloride in improving removal rate selectivity and reducing surface roughness makes it a valuable component for optimizing advanced CMP processes jos.ac.cn. While specific research on N-o-tolyl-guanidine hydrochloride is less prevalent in public literature, the established function of the parent compound suggests that its derivatives are explored for similar or enhanced complexing and surface modification roles in specialized CMP slurries.
Guanidine Compounds as Corrosion Inhibitors
The ability of guanidine derivatives to adsorb onto metal surfaces and form protective layers makes them excellent candidates for corrosion inhibitors. The nitrogen atoms and π-electrons in the aromatic rings of tolyl-substituted guanidines play a crucial role in this function.
N,N′-Di-o-tolylguanidine (DTG) has been demonstrated to be a highly effective corrosion inhibitor for copper, particularly in acidic environments. Electrochemical studies have shown that DTG can achieve a remarkable inhibition efficiency of over 98% at a concentration as low as 20 x 10⁻⁶ M. This high level of protection is attributed to the strong interaction between the DTG molecules and the copper surface. The performance of the inhibitor increases with its concentration, indicating that a greater surface coverage leads to enhanced protection against corrosive elements.
The following table, based on data from potentiodynamic polarization (PDP) measurements, illustrates the inhibitive performance of DTG on copper in a corrosive acidic solution.
| DTG Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 115.4 | - |
| 5 x 10⁻⁶ | 18.7 | 83.8 |
| 10 x 10⁻⁶ | 9.8 | 91.5 |
| 15 x 10⁻⁶ | 4.3 | 96.3 |
| 20 x 10⁻⁶ | 2.1 | 98.2 |
This table is generated based on findings reported in scientific literature.
The mechanism by which N,N′-Di-o-tolylguanidine (DTG) protects copper from corrosion involves the adsorption of the molecule onto the metal surface, forming a protective barrier. Studies indicate that this process occurs through chemical adsorption (chemisorption), where strong chemical bonds are formed between the inhibitor and the copper surface. The adsorption behavior of DTG on copper follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.
Electrochemical measurements, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), reveal that DTG functions as a mixed-type inhibitor. This means it suppresses both the anodic reaction (dissolution of copper) and the cathodic reaction (oxygen reduction) of the corrosion process. The formation of the protective DTG layer on the copper surface impedes the dissolution of copper in the acidic solution. This protective film has been visually confirmed through surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM), which show a smoother surface morphology on copper treated with the inhibitor compared to an untreated surface.
Research on Guanidine-Based Molecular Glues and Drug Carrier Systems
Molecular glues are small molecules that can induce or stabilize interactions between proteins, thereby modulating their function. nih.govnih.gov This emerging class of therapeutic agents holds promise for targeting proteins that have been considered "undruggable" by traditional means. nih.govnih.gov The guanidinium (B1211019) group, a central feature of this compound, is a key player in the design of molecular glues due to its ability to form strong, multivalent interactions with biomolecules. researchgate.netnih.gov
Guanidinium-based molecular glues leverage the formation of salt bridges and hydrogen bonds to adhere to the surfaces of proteins and other biomolecules. researchgate.netnih.gov These interactions can be particularly strong with acidic amino acid residues like aspartic acid and glutamic acid, as well as with phosphate (B84403) groups found in nucleic acids and phosphorylated proteins. researchgate.net The affinity between a guanidinium group and a carboxyl group is notably stronger than that of an ammonium (B1175870) salt with a carboxyl group. researchgate.net This strong binding capacity allows guanidine-containing molecules to effectively "glue" proteins together or to other molecular targets. researchgate.netnih.gov
Research in this area has led to the development of various guanidinium-based molecular glues with diverse applications. For instance, some have been designed to manipulate biomolecular assemblies and modulate their functions. nih.gov Furthermore, the adhesive properties of guanidinium-rich polymers make them suitable for use as protein adhesives, with the potential to regulate the biological activity of proteins. researchgate.net
In the context of drug delivery, the ability of guanidinium groups to interact with cell membranes is of significant interest. Guanidine-rich transporters are known to facilitate the cellular uptake of various molecular cargoes, including drugs and probes. This property is attributed to the strong interactions between the guanidinium groups and the phosphate-rich surface of cell membranes. researchgate.net By incorporating the this compound moiety into larger drug molecules or delivery systems, it may be possible to enhance their cellular penetration and therapeutic efficacy.
Recent studies have also explored the modification of natural products with guanidine moieties to enhance their therapeutic properties. For example, modifying the natural alkaloid berberine (B55584) with a guanidine group has been shown to improve its ability to bind to RNA and suppress protein expression, highlighting a promising strategy for enhancing the activity of RNA-targeting drugs. rsc.org This approach could potentially be applied to this compound to develop novel therapeutic agents.
Table 1: Examples of Guanidinium-Based Molecular Glues and Their Applications
| Molecular Glue Type | Target Interaction | Potential Application |
| Guanidinium-rich polymers | Protein surfaces | Regulation of protein activity |
| Guanidinium-functionalized dendrimers | Cell membranes | Drug and gene delivery |
| Guanidine-modified natural products | RNA secondary structures | RNA-targeting therapeutics |
Exploration of Guanidine's Metal Complexing Agent Properties
Guanidines and their derivatives, such as this compound, are recognized for their excellent properties as ligands in coordination chemistry. nih.govresearchgate.net The nitrogen-rich structure of the guanidine moiety allows it to coordinate with a wide variety of metal ions, forming stable complexes with diverse structures and applications. researchgate.netsemanticscholar.org The introduction of different substituents onto the guanidine core can modulate its electronic and steric properties, thereby influencing the catalytic activity and stability of the resulting metal complexes. semanticscholar.org
Guanidines can act as neutral ligands or, upon deprotonation, as monoanionic guanidinate ligands. The latter are particularly effective as they form strong, chelated structures with metal centers. nih.gov The electronic flexibility of the guanidinato ligand, arising from significant electron delocalization across its N-C-N framework, contributes to the stabilization of a wide range of metal centers in various oxidation states. nih.gov
The coordination chemistry of guanidine ligands has been explored with a broad spectrum of metals, including:
Main Group Metals: Such as lithium, zinc, and magnesium. nih.gov
Transition Metals: Including copper, nickel, palladium, platinum, and iridium. researchgate.netsemanticscholar.org
Lanthanides: A range of lanthanide complexes with guanidinate ligands have been synthesized and characterized. nih.gov
These metal-guanidine complexes have found applications in various catalytic processes. For example, zinc guanidinate complexes have been investigated for the ring-opening polymerization of lactide, a key process in the production of biodegradable plastics. researchgate.net Copper-guanidine complexes have shown utility as catalysts in atom transfer radical polymerization (ATRP), a versatile method for synthesizing well-defined polymers. researchgate.net Furthermore, iridium(I)-guanidinate complexes have been employed as catalysts for the selective cross-dimerization of alkynes. semanticscholar.org
The specific structure of this compound, with its aryl substituent, could offer unique steric and electronic properties to its metal complexes, potentially leading to novel catalytic activities. The tolyl group may influence the solubility and stability of the complexes in organic solvents, a desirable feature for many catalytic applications.
Table 2: Selected Metal Complexes with Guanidine-Type Ligands
| Guanidine Ligand Type | Metal Ion | Application Area |
| Bis(guanidine) | Copper | Bioinorganic chemistry, enzyme modeling |
| Tris(guanidine) | Zinc, Manganese | Polymerization catalysis |
| Guanidinate | Iridium, Palladium | Organic synthesis, cross-coupling reactions |
Development of Antistatic Agents for Synthetic Fibers
The accumulation of static electricity on the surface of synthetic fibers is a persistent problem in the textile industry, leading to processing difficulties, dust attraction, and discomfort for the wearer. fibre2fashion.comgoogle.com Antistatic agents are chemical compounds applied to fibers to reduce or eliminate static buildup by increasing their surface conductivity. fibre2fashion.com Guanidine derivatives, including guanidine hydrochloride, are known to be effective antistatic agents. chemicalbook.com
The antistatic properties of guanidine compounds stem from their ionic nature. As salts, they can dissociate in the presence of moisture, creating mobile ions on the fiber surface. These ions help to dissipate static charges, preventing their accumulation. fibre2fashion.com Quaternary ammonium salts, which share structural similarities with protonated guanidines like this compound, are also widely used as antistatic agents and are effective in both high and low humidity conditions. google.com
Antistatic agents can be applied to textiles through various methods, including spraying, dipping, or incorporation into the fiber during the spinning process. google.com The effectiveness of an antistatic agent depends on several factors, including its ability to be retained on the fiber surface, its stability to heat and washing, and its compatibility with other finishing agents. google.com
While specific research on this compound as an antistatic agent is not widely documented, its chemical nature as a guanidine salt suggests its potential for this application. The presence of the tolyl group might enhance its affinity for certain synthetic fibers, potentially improving its durability and performance as an antistatic agent. Further research would be needed to evaluate its effectiveness in comparison to existing antistatic treatments.
Guanidine derivatives have also been explored for other functional textile applications. For instance, polyhexamethylene guanidine hydrochloride (PHMG) has been investigated as an antimicrobial agent for synthetic fibers. nih.gov This suggests that multifunctional finishing agents based on guanidine structures could be developed to impart both antistatic and antimicrobial properties to textiles.
Table 3: Comparison of Antistatic Agent Properties
| Antistatic Agent Type | Mechanism of Action | Advantages | Potential Considerations |
| Guanidine Salts | Ionic conduction | Effective charge dissipation | Water solubility may affect durability |
| Quaternary Ammonium Salts | Ionic conduction | Effective in low humidity | Can cause yellowing or corrosion |
| Alkyl Phosphates | Ionic conduction | Good retention on fibers | Less effective in low humidity |
Advanced Studies in Biological and Biomedical Contexts
Molecular Mechanisms of Protein Denaturation and Refolding Induced by Guanidine (B92328) Hydrochloride
Guanidine hydrochloride (GuHCl) is a powerful chaotropic agent widely utilized in biochemistry to study protein folding and stability. plos.org Its primary function is to disrupt the non-covalent interactions that maintain a protein's three-dimensional structure, leading to denaturation. researchgate.net Although the precise mechanisms are complex and subject to ongoing research, it is understood that GuHCl can interfere with the hydrogen bonding network of water and interact directly with the protein. nih.gov The guanidinium (B1211019) ion can bind to the peptide backbone and both polar and non-polar side chains, effectively solubilizing them and favoring the unfolded state. nih.govnih.gov This process is generally reversible, making GuHCl an invaluable tool for in vitro protein folding studies. While these principles apply broadly to guanidine hydrochloride, specific research detailing the unique effects of the N-o-tolyl substituent on these processes is not extensively covered in the available literature.
The interaction between a protein inhibitor and a protease is a highly specific and stable association, maintained by the same types of non-covalent forces that stabilize the protein's native structure. researchgate.netnih.gov Consequently, the dissociation of these complexes using a denaturant like guanidine hydrochloride serves as an excellent model system to investigate the molecular basis of protein denaturation. researchgate.netnih.gov Studies can be conducted at GuHCl concentrations that are high enough to disrupt the complex but low enough for the individual inhibitor and protease to largely retain their native conformations. researchgate.netnih.gov
This approach allows researchers to quantify the change in the free energy of association in the presence of the denaturant. researchgate.netyoutube.com For instance, research on the dissociation of variants of turkey ovomucoid third domain from bovine α-chymotrypsin in the presence of 0.1 M to 0.4 M GuHCl has been used to calculate the free energy change of dissociation. nih.gov Such experiments support the consensus that the denaturing effect of guanidine hydrochloride stems primarily from its favorable interactions with the polar components of proteins, while interactions with non-polar side chains are less significant. nih.gov Other chaotropes, like sodium trichloroacetate, have also been used to dissociate proteinase-inhibitor complexes, highlighting a general principle applicable to these agents. nih.gov
Guanidine hydrochloride is a standard denaturant for studying the conformational stability of proteins. nih.govnih.gov By incrementally increasing the concentration of GuHCl, researchers can induce and monitor the transition of a protein from its folded (native) state to its unfolded (denatured) state. nih.govresearchgate.net This transition is often cooperative, meaning that once unfolding begins, it proceeds rapidly over a narrow range of denaturant concentrations. researchgate.net
The process can be monitored using various spectroscopic techniques, such as circular dichroism (CD) to track changes in secondary structure and intrinsic tryptophan fluorescence to probe the local environment of tryptophan residues. nih.govresearchgate.net The resulting data are plotted as an unfolding curve, which can be used to determine the midpoint of the transition (Cm) and the free energy of stabilization (ΔG°H₂O) of the protein. nih.gov
Interestingly, the effects of GuHCl can vary. At very low, sub-denaturing concentrations, GuHCl has been observed to stabilize the native state of some proteins, a phenomenon attributed to the ionic properties of the compound which can screen unfavorable electrostatic interactions or bind to specific sites on the protein surface. plos.orgnih.govresearchgate.net However, as the concentration increases, its denaturing properties dominate, leading to the loss of the protein's tertiary and secondary structures. plos.orgnih.gov The ionic nature of GuHCl can sometimes mask the contribution of electrostatic interactions to protein stability, which might lead to different stability estimates compared to non-ionic denaturants like urea. nih.gov
A primary application of guanidine hydrochloride is in the recovery of functional proteins from insoluble inclusion bodies, which often form during recombinant protein expression in bacteria like E. coli. nih.govnih.gov The standard procedure involves solubilizing these aggregates with a high concentration of GuHCl (typically 6 M) or urea, which denatures the misfolded proteins into a soluble, unfolded state. nih.govbitesizebio.com
Once the protein is solubilized, the denaturant must be removed to allow the protein to refold into its native, biologically active conformation. huji.ac.il Several methods are employed for this purpose:
Dilution: This is the simplest method, involving the rapid or stepwise dilution of the concentrated protein-denaturant solution into a large volume of a refolding buffer. huji.ac.ilmazums.ac.ir This reduces the denaturant concentration to a level that permits folding.
Dialysis: The protein-denaturant solution is placed in a dialysis bag with a semi-permeable membrane, which is then immersed in a large volume of refolding buffer. nih.govbitesizebio.com The denaturant gradually diffuses out, allowing for a slower refolding process. bitesizebio.com
Chromatography: On-column refolding can be performed where the solubilized protein is bound to a chromatography column (e.g., Ni-affinity for His-tagged proteins). researchgate.net A gradient of decreasing GuHCl concentration is then passed over the column, promoting refolding while the protein is immobilized, which can help prevent aggregation. researchgate.net
The success of refolding is often enhanced by the addition of co-solutes to the refolding buffer, such as low concentrations of GuHCl to maintain solubility of folding intermediates, and redox systems like reduced/oxidized glutathione (B108866) to facilitate correct disulfide bond formation. bitesizebio.comhuji.ac.il The quality of the refolded protein is then analyzed using techniques like NMR spectroscopy and circular dichroism to confirm that it has attained the correct three-dimensional structure. nih.gov
Research into Antimicrobial and Anticancer Properties of Guanidine Derivatives
The guanidine group is recognized as a privileged scaffold in medicinal chemistry due to its ability to form strong hydrogen bonds and interact with biological targets. nih.govbohrium.com This has led to the synthesis and evaluation of numerous guanidine derivatives for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. nih.govbohrium.com These compounds exert their effects through various mechanisms, such as disrupting cell membranes, inducing apoptosis, and inhibiting key enzymes. nih.gov
The rise of antibiotic resistance is a major global health threat, driving the search for new antimicrobial agents. nih.gov Guanidine-containing compounds have emerged as promising candidates, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.comnih.gov
The antimicrobial action of guanidine derivatives is often linked to their cationic nature, which facilitates interaction with and disruption of the negatively charged bacterial cell membrane. researchgate.net Research has focused on synthesizing and testing various derivatives to optimize their activity and reduce toxicity. For example, polyhexamethylene guanidine hydrochloride (PHMGH) and its derivatives have shown significant bactericidal effects against Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Escherichia coli. iimmun.ruresearchgate.net Studies have demonstrated that modifications to the guanidine core, such as the incorporation of fluorinated functional groups or linkage to other molecular scaffolds like terpenoids, can enhance antimicrobial potency. nih.govmdpi.com
The table below summarizes the antimicrobial activity of selected guanidine derivatives against various bacterial strains.
| Compound/Disinfectant | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| Polyhexamethylene guanidine hydrochloride (PHMGH) | Meticillin-resistant S. aureus (MRSA) | MIC | 0.04% (w/v) | researchgate.net |
| Polyhexamethylene guanidine hydrochloride (PHMGH) | E. coli | MIC | 0.005% (w/v) | researchgate.net |
| Polyhexamethylene guanidine hydrochloride (PHMGH) | Enterobacter cloacae | MIC/MBC | 0.01 mg/ml | nih.gov |
| Labdan-8,13(R)-epoxy-15-oyl guanidine | Gram-positive and Gram-negative strains | Antimicrobial Effect | Active | nih.gov |
| Labdan-8,13(S)-epoxy-15-oyl guanidine | Gram-positive and Gram-negative strains | Antimicrobial Effect | Active | nih.gov |
Guanidine derivatives have been extensively investigated for their potential as anticancer agents. nih.govbohrium.com Their cytotoxicity against tumor cells is attributed to multiple mechanisms, including the induction of mitochondrial-mediated apoptosis, inhibition of cell signaling pathways, and interference with DNA. nih.gov Many synthetic and natural guanidine-containing compounds are in preclinical or clinical evaluation for treating various cancers, such as breast, lung, and prostate cancer, as well as leukemia. nih.govbohrium.com
For example, novel guanidine-containing terpenoids, synthesized from sclareol, have demonstrated significant antiproliferative activity against human lung fibroblast cell lines (Colo 205, Colo 320, MRC 5), with some compounds showing better results than the standard drug Cisplatin. nih.gov Similarly, a series of N-(guanidinyl)benzenesulfonamides were synthesized and evaluated against the human breast cancer cell line (MCF-7), showing promising activity. nih.gov The introduction of a guanidine group to triterpene acid skeletons has also been explored, with some of the resulting derivatives showing potent cytotoxic activity against Jurkat cells and inducing cell cycle arrest and apoptosis. mdpi.com
The table below presents findings on the anticancer activity of various guanidine derivatives.
| Compound Class/Derivative | Cell Line | Activity Metric | Result (IC50) | Source |
|---|---|---|---|---|
| N-(guanidinyl)benzenesulfonamides | MCF-7 (Breast Cancer) | IC50 | 49.5 to 70.2 μM | nih.gov |
| Guanidine-containing terpenoid (Compound 12) | Colo 205, Colo 320, MRC 5 (Lung) | Antiproliferative Activity | Excellent results vs. Cisplatin | nih.gov |
| Guanidine-containing terpenoid (Compound 15) | Colo 205, Colo 320, MRC 5 (Lung) | Antiproliferative Activity | Excellent results vs. Cisplatin | nih.gov |
| Dihydrobetulinic acid guanidinium derivative (15c) | Jurkat (Leukemia) | Antitumor Activity | High, induces apoptosis | mdpi.com |
| Oleanolic acid guanidinium derivative (20c) | Jurkat (Leukemia) | IC50 | 7.6 µM | mdpi.com |
Structure-Activity Relationship Studies for Enhanced Therapeutic Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of guanidine derivatives. By systematically modifying the chemical structure of these compounds, researchers can identify key molecular features responsible for their biological activity. This knowledge allows for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
For instance, in the quest for more effective histamine (B1213489) H3 receptor (H3R) antagonists, researchers replaced a flexible seven-methylene linker in known antagonists with a semi-rigid 1,4-cyclohexylene or p-phenylene substituted group. nih.gov This modification led to the discovery of novel guanidine derivatives with potent antagonist activity at muscarinic M2 and M4 receptors. nih.gov Specifically, compounds based on 1-[4-(piperazin-1-yl)but-1-yl]guanidine were found to be essential for maintaining high affinity at the histamine H3R. nih.govacs.org
The binding of these guanidine derivatives to muscarinic receptors involves key amino acid residues. In both M2 and M4 receptors, asparagine (N404 in M2R and N417 in M4R) and alanine (B10760859) (A194 in M2R and A203 in M4R) form a hydrogen-bond network with the guanidine group of the ligand. nih.govacs.org The position of the associated aromatic ring is higher when bound to muscarinic receptors compared to the histamine H3R, enhancing interactions with specific amino acids like phenylalanine (F181) and tyrosine (Y403) in the M2 receptor. nih.govacs.org
Exploration of Marine Guanidine Alkaloids as Potential Drug Leads
Marine organisms are a rich source of structurally diverse and biologically active natural products, including a wide array of guanidine alkaloids. nih.govmdpi.com These compounds have garnered significant attention from chemists and biologists as potential leads for new drugs. nih.gov The unique and often complex structures of marine guanidine alkaloids contribute to their wide range of biological activities, including cytotoxic, antimicrobial, antimalarial, and anti-HIV properties. mdpi.comresearchgate.net
Over the past few decades, several marine natural product-derived drugs have been successfully developed, with a significant portion being nitrogenous compounds. mdpi.com This success underscores the potential of marine-derived guanidine alkaloids in drug discovery. mdpi.com
One of the most complex groups of marine guanidine-containing natural products is the pentacyclic guanidine alkaloids. mdpi.com For example, monanchocidin, isolated from the sponge Monanchora pulchra, is a novel pentacyclic guanidine derivative. mdpi.com Other examples include batzelladine and ptilomycalin A. researchgate.netmdpi.com Batzelladine L has shown potential as a lead drug with activity against Mycobacterium intracellulare and Leishmania. mdpi.com Ptilomycalin A, isolated from the marine sponge Monanchora arbuscula, has demonstrated antifungal activity. researchgate.net Some pentacyclic guanidine alkaloids have also been found to inhibit HIV-1 envelope-mediated fusion. researchgate.net
The harsh and diverse conditions of the marine environment are thought to drive the evolution of unique biochemical pathways in marine organisms, leading to the production of these complex secondary metabolites. mdpi.com
Neurological and Ion Channel Research
Guanidine derivatives have been extensively studied for their effects on the nervous system, particularly their interactions with various receptors and ion channels.
N,N′-Di-o-tolylguanidine (DTG) is a well-characterized agonist of the sigma (σ) receptor, with roughly equal affinity for both the σ1 and σ2 subtypes (IC50 ~ 30nM). focusbiomolecules.comwikipedia.orgiiab.me It is considered a high-affinity and selective ligand for these receptors. nih.govnih.gov Research has shown that DTG exhibits neuroprotective and antidepressant effects and can potentiate the effects of NMDA antagonists. wikipedia.orgiiab.me Studies have implicated sigma receptors as the site of DTG's antinociceptive (pain-reducing) effects. nih.gov Furthermore, intraventricular infusion of DTG has been shown to mitigate ischemic brain damage in the hippocampus of rats, suggesting a potential therapeutic role in conditions involving neuronal death. nih.gov
Guanidinium toxins, such as tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX), are known for their high affinity and blocking capacity for voltage-gated sodium channels (NaV). mdpi.com These toxins physically block the channel pore, preventing the influx of sodium ions and thereby inhibiting the propagation of action potentials in excitable cells like neurons and muscles. mdpi.com
The sensitivity of NaV channel subtypes to these toxins varies. acs.org For instance, NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7 are sensitive to low nanomolar concentrations of TTX, while NaV1.5, NaV1.8, and NaV1.9 are resistant. acs.org The difference in sensitivity is attributed to specific amino acid residues within the channel pore. frontiersin.org For example, a tyrosine residue in the P-loop of NaV1.7 allows for a strong interaction with TTX, which is absent in the less sensitive NaV1.5. frontiersin.org
The study of how guanidine derivatives interact with NaV channels is crucial for understanding their mechanism of action and for the development of new therapeutics targeting these channels. mdpi.comfrontiersin.org For instance, the influx of the organic cation [14C]-guanidinium has been used as a tool to study the activity of voltage-gated sodium channels. nih.gov
Guanidine and its derivatives can interact with various neurotransmitter systems, including the dopaminergic system. Studies have shown that the serum concentration of dopamine (B1211576) can be increased when combined with guanidine. drugbank.com Furthermore, alpha-2 adrenergic agonists like guanfacine (B1203898) and clonidine, which are structurally related to guanidine, can modulate dopamine neurotransmission. These compounds have been shown to attenuate phencyclidine (PCP)-induced dopamine release in the prefrontal cortex of rats. researchgate.net
Research has also explored the interaction between guanidine hydrochloride and dopamine in the context of neurodegenerative diseases. One study investigated the denaturation of dopamine-induced α-synuclein oligomers, which are implicated in Parkinson's disease, by guanidine hydrochloride. nih.gov The results showed that 6 M guanidine hydrochloride did not dissociate these oligomers, suggesting the presence of covalent linkages. nih.gov
Studies on Prion Curing Mechanisms and Heat Shock Protein Inhibition (e.g., Hsp104 in Yeast)
Guanidine hydrochloride (GdnHCl) has been instrumental in studying the mechanisms of prion propagation and curing, particularly in the context of the yeast prion [PSI+]. The growth of [PSI+] yeast cells in the presence of millimolar concentrations of GdnHCl leads to the efficient elimination of the prion. nih.govnih.govtandfonline.com
The primary mechanism by which GdnHCl cures yeast prions is through the inhibition of the heat shock protein Hsp104, a molecular chaperone essential for prion propagation. nih.govnih.govtandfonline.com GdnHCl inhibits the ATPase activity of Hsp104, which is necessary for the replication of prion "seeds." nih.gov While GdnHCl inhibits the generation of new prion seeds, it does not cause the breakdown of pre-existing aggregates of the prion protein Sup35p. nih.govtandfonline.com
Studies have shown that the curing of [PSI+] by GdnHCl-mediated inactivation of Hsp104 is not dependent on cell division. nih.gov Instead, it appears that in the absence of Hsp104 activity, the prion polymers slowly depolymerize. nih.gov Specific mutations in the HSP104 gene can confer resistance to the prion-curing effects of guanidine, further solidifying the role of Hsp104 as the target of GdnHCl in this process. yeastgenome.org
Investigation of Guanidine Derivative Effects on Cellular Processes (e.g., Signaling Pathways, Gene Expression)
The study of guanidine derivatives, including N-o-tolyl-guanidine hydrochloride, has revealed significant interactions at the cellular level, particularly influencing fundamental processes like gene expression and signal transduction. Research has demonstrated that the guanidinium group is a key pharmacophore, capable of modulating the function of various biological macromolecules.
Regulation of Gene Expression
Guanidine and its derivatives can directly control gene expression, primarily through interactions with non-coding RNA elements known as riboswitches. researchgate.net Riboswitches are regulatory segments of messenger RNA (mRNA) that bind to specific small molecules (ligands), causing a change in the RNA's secondary structure and thereby regulating the expression of downstream genes. nih.gov
In bacteria, several classes of guanidine-responsive riboswitches have been identified. researchgate.netnih.gov When guanidine binds to its corresponding riboswitch, it typically induces a conformational change that activates the expression of genes involved in guanidine detoxification or transport. nih.gov For example, studies have shown that the addition of guanidine hydrochloride can lead to a significant, concentration-dependent increase in the expression of a reporter gene controlled by a guanidine riboswitch. researchgate.net In one study using Staphylococcus aureus, the addition of 5 mM guanidine resulted in an 80-fold increase in the expression of a genetic reporter. nih.gov This mechanism allows the cell to respond to potentially toxic levels of guanidine by producing proteins that can export the compound. nih.gov
The modification of other RNA-binding molecules with a guanidine moiety has also been shown to enhance their regulatory effects. By adding a guanidine group to berberine (B55584), a natural alkaloid that interacts with structured RNAs, researchers observed a greater suppression of protein expression from a target mRNA. rsc.org This enhancement is attributed to the formation of stable hydrogen bonds and electrostatic interactions between the guanidinium group and the RNA structure. rsc.org
Table 1: Effect of Guanidine on Reporter Gene Expression via Riboswitch Activation
| Organism | Guanidine Concentration | Observed Effect on Gene Expression | Reference |
|---|---|---|---|
| Staphylococcus aureus | 5 mM | 80-fold increase in reporter gene expression | nih.gov |
| E. coli | ≥ 25 mM | Increasing activation of reporter expression after 5 hours | acs.org |
| Generic Riboswitch System | 5 mM | ~80-fold increase in eGFP expression | researchgate.net |
Influence on Signaling Pathways
Guanidine derivatives also play a crucial role in modulating cellular signaling pathways by interacting with protein targets such as receptors and ion channels. A prominent example is the interaction of tolyl-guanidine derivatives with sigma receptors, which are involved in various signaling cascades within the cell.
Research on 1,3-di(2-tolyl)guanidine (DTG), a compound structurally related to this compound, has demonstrated its binding to sigma-2 (σ2) receptors on the membranes of Jurkat T cells. nih.gov The binding was found to be saturable, indicating a specific interaction with a finite number of receptor sites. nih.gov Although this study did not find a direct correlation between sigma receptor binding and the modulation of specific immune functions like IL-2 production or Ca2+ flux in human lymphocytes, it confirmed that the Jurkat cell membrane binding site has a pharmacological profile consistent with sigma receptors. nih.gov
Table 2: Binding Characteristics of 1,3-di(2-tolyl)guanidine (DTG) on Jurkat Cell Membranes
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Dissociation Constant (KD) | 56 ± 3 nM | Indicates high affinity of DTG for the binding site. | nih.gov |
| Maximum Binding Capacity (Bmax) | 11706 ± 3173 fmol/mg protein | Represents the total concentration of receptor sites in the membrane. | nih.gov |
Furthermore, simple structural modifications to guanidine derivatives can dramatically shift their selectivity and potency toward different signaling proteins. For instance, a series of guanidine derivatives initially designed as histamine H3 receptor antagonists were found to be potent antagonists of muscarinic M2 and M4 receptors (M2R/M4R). acs.orgnih.gov These muscarinic receptors are G-protein coupled receptors that inhibit adenylyl cyclase, a key enzyme in cellular signaling. acs.org Docking studies suggest that the positively charged guanidine group forms critical hydrogen bonds and ionic interactions within the orthosteric binding site of these receptors, stabilizing the compound-receptor complex. acs.orgnih.gov
Guanidine compounds have also been identified as inhibitors of voltage-gated potassium (Kv) channels. nih.gov By binding within the intracellular pore of the channel, they stabilize a closed state, which enhances the release of neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction. nih.govdrugbank.com
Environmental Fate and Human Exposure Research
Occurrence and Distribution of Guanidine (B92328) Derivatives (e.g., N,N′-Di-o-tolylguanidine) in Indoor Environments
Research into the environmental presence of specific guanidine derivatives, such as N,N′-Di-o-tolylguanidine, has shed light on their distribution in indoor settings. While direct data on the environmental occurrence of N-o-tolyl-guanidine hydrochloride is limited, studies on structurally similar compounds provide valuable insights into potential exposure sources.
A notable study investigated the presence of several guanidine compounds, including 1,3-diphenylguanidine (B1679371) (DPG), 1,3-di-o-tolylguanidine (B1662265) (DTG), and 1,2,3-triphenylguanidine (B1663917) (TPG), in 332 indoor dust samples collected from 11 countries. nih.gov The results indicated widespread distribution, with DPG, DTG, and TPG being detected in 100%, 62%, and 76% of house dust samples, respectively. nih.gov The median concentrations found were 140 ng/g for DPG, 2.3 ng/g for DTG, and 0.9 ng/g for TPG. nih.gov
The concentrations of these guanidine derivatives varied significantly across different countries, with the highest median concentration of the sum of the three compounds found in Japan (1300 ng/g) and the lowest in India (26 ng/g). nih.gov Furthermore, elevated concentrations of DPG were observed in specific microenvironments such as offices and cars, suggesting that certain indoor spaces may act as reservoirs for these compounds. nih.gov The strong correlation between the concentrations of DPG, DTG, and TPG (r: 0.35–0.73; p < 0.001) suggests common sources or similar environmental behaviors. nih.gov These rubber and polymer additives can leach from products, leading to their accumulation in indoor dust. acs.org
The following table summarizes the detection frequencies and median concentrations of DPG, DTG, and TPG in house dust samples from the aforementioned study. nih.gov
| Compound | Detection Frequency (%) | Median Concentration (ng/g) |
| 1,3-Diphenylguanidine (DPG) | 100 | 140 |
| 1,3-Di-o-tolylguanidine (DTG) | 62 | 2.3 |
| 1,2,3-Triphenylguanidine (TPG) | 76 | 0.9 |
Data sourced from a study on guanidine derivatives in indoor dust from 11 countries. nih.gov
Analytical Methodologies for Detection and Quantification in Biological Matrices (e.g., Human Urine)
The assessment of human exposure to guanidine derivatives relies on sensitive and specific analytical methods for their detection in biological samples, such as human urine. While specific methods for this compound are not extensively documented in publicly available literature, methodologies developed for similar compounds like 1,3-di-o-tolylguanidine (DTG) are highly relevant.
A validated method for the simultaneous quantification of DPG, DTG, and TPG in human urine utilizes high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This method employs a hydrophilic-lipophilic balanced solid-phase extraction (SPE) for sample cleanup and isotopic dilution for accurate quantification at parts-per-trillion levels. nih.gov
The performance of this analytical method is characterized by low limits of detection (LOD) and quantification (LOQ), high recovery rates, and good precision. The table below details the validation parameters for the analysis of DPG, DTG, and TPG in human urine. nih.gov
| Parameter | 1,3-Diphenylguanidine (DPG) | 1,3-Di-o-tolylguanidine (DTG) | 1,2,3-Triphenylguanidine (TPG) |
| LOD (ng/mL) | 0.005 | 0.002 | 0.02 |
| LOQ (ng/mL) | 0.015 | 0.005 | 0.05 |
| Recovery (%) | 75.3 - 111 | 75.3 - 111 | 75.3 - 111 |
| Intra-day Variation (%) | 0.47 - 3.90 | 0.47 - 3.90 | 0.47 - 3.90 |
| Inter-day Variation (%) | 0.66 - 3.76 | 0.66 - 3.76 | 0.66 - 3.76 |
Data sourced from a study on the determination of guanidine derivatives in human urine. nih.gov
This robust analytical method was successfully applied to measure the target compounds in human urine samples. In a study of children's urine (n=15), DPG was detected in 73% of samples with a median concentration of 0.05 ng/mL. nih.gov In adults' urine (n=20), DPG was found in 20% of the samples. nih.gov The development of such methods is crucial for biomonitoring studies aimed at understanding the extent of human exposure to these compounds. researchgate.net
Assessment of Human Exposure Pathways and Potential Health Implications
Human exposure to guanidine derivatives can occur through various pathways, with ingestion of indoor dust being a significant route. nih.gov The widespread presence of compounds like DPG and DTG in indoor dust highlights the potential for chronic, low-level exposure, particularly for infants and young children who have more frequent hand-to-mouth contact. nih.govacs.org
Based on the concentrations of DPG found in house dust, one study estimated the daily exposure through dust ingestion for different age groups. nih.gov The estimated daily intake of DPG ranged from 0.01 to 5.20 ng/kg of body weight per day, with the highest exposure estimated for toddlers. nih.gov
While specific toxicological data for this compound is scarce, information on guanidine hydrochloride and other derivatives provides some indication of potential health effects. Guanidine hydrochloride is known to be harmful if swallowed and causes skin and serious eye irritation. msd.combiospectra.usmerck.com It is also a significant irritant to the respiratory tract. pnnl.gov Prolonged or repeated exposure may cause damage to organs. msd.com
There are no published studies detailing the effects of guanidine on humans from environmental or occupational exposure; however, guanidine hydrochloride is used as a pharmaceutical agent. pnnl.gov It is important to note that the doses used in medical treatment are significantly higher than those expected from environmental exposure. pnnl.gov Limited evidence suggests that guanidine hydrochloride does not have mutagenic effects, and there are no studies to determine its carcinogenicity or reproductive effects. pnnl.gov
The table below summarizes the estimated daily intake of 1,3-diphenylguanidine (DPG) from dust ingestion across different age groups. nih.gov
| Age Group | Estimated Daily Intake (ng/kg BW/day) |
| Infants | 0.07 - 4.40 |
| Toddlers | 0.09 - 5.20 |
| Children | 0.03 - 1.70 |
| Teenagers | 0.02 - 1.04 |
| Adults | 0.01 - 0.87 |
Data sourced from a study on human exposure to guanidine derivatives in indoor dust. nih.gov
Further research is needed to fully understand the long-term health implications of exposure to this compound and other guanidine derivatives at the levels found in the environment.
Future Research Directions and Unexplored Potential of N O Tolyl Guanidine Hydrochloride
Development of Next-Generation Catalysts Utilizing the N-o-tolyl-guanidine Scaffold
The guanidine (B92328) core, a central feature of N-o-tolyl-guanidine hydrochloride, is a promising scaffold for the development of novel catalysts. Its inherent basicity and hydrogen-bonding capabilities can be harnessed to create highly efficient and selective catalytic systems. Future research will likely focus on designing bifunctional catalysts that incorporate the N-o-tolyl-guanidine moiety alongside other functional groups. nih.gov This approach can lead to catalysts with enhanced activity and the ability to control complex chemical transformations with high precision.
One area of particular interest is asymmetric catalysis, where the goal is to produce a specific stereoisomer of a chiral molecule. By creating chiral guanidine-based catalysts, researchers aim to develop new methods for the enantioselective synthesis of pharmaceutically relevant compounds. nih.govnih.gov Computational modeling will play a crucial role in understanding the catalyst's structure and its interaction with reactants, enabling the rational design of catalysts with optimized performance. nih.govnih.gov Furthermore, the development of robust and reusable catalysts based on the N-o-tolyl-guanidine scaffold will be a key objective to enhance the sustainability of chemical processes. Recent advancements in zinc bisguanidine catalysts for polyester (B1180765) polymerization highlight the potential for creating highly active and biodegradable materials. researchgate.net
Rational Design of Guanidine-Based Therapeutics with Enhanced Selectivity and Reduced Off-Target Effects
The guanidine functional group is a common motif in many biologically active molecules, and its presence in this compound suggests potential therapeutic applications. The ability of the guanidinium (B1211019) group to form strong interactions with biological targets makes it an attractive starting point for drug design. mdpi.com Future research will focus on the rational design of guanidine-based therapeutics with improved selectivity for their intended targets, thereby minimizing off-target effects and potential toxicity. mdpi.comnih.govacs.org
A key strategy will involve the modular synthesis of diverse guanidine derivatives, allowing for rapid screening and identification of lead compounds with desired biological activities. mdpi.comnih.gov For instance, the synthesis and evaluation of a series of phenyl-guanidines have already identified a lead compound with promising anti-tumoral activity. mdpi.comnih.gov By combining synthetic chemistry with in vitro biological assays and in silico ADME (absorption, distribution, metabolism, and excretion) predictions, researchers can gain valuable insights into structure-activity relationships and guide the optimization of therapeutic candidates. mdpi.com Furthermore, the modification of natural products with a guanidine moiety has been shown to enhance their therapeutic activity, opening up new avenues for drug development. rsc.org
Deeper Mechanistic Elucidation of Novel Biological Activities and Interactions
While the affinity of N-o-tolyl-guanidine and its analogs for certain receptors is known, a comprehensive understanding of their biological mechanisms of action is still evolving. nih.gov Future research will be directed towards a deeper mechanistic elucidation of how these compounds interact with their biological targets at the molecular level. This will involve a combination of experimental techniques, such as radioligand binding assays and various biological assays, to probe their effects on cellular processes. nih.govnih.gov
For example, studies on guanidine-based anti-cancer agents have revealed their ability to induce cell cycle arrest and apoptosis. nih.gov Further investigation into the specific signaling pathways and molecular interactions responsible for these effects will be crucial for optimizing their therapeutic potential. Fluorescence lifetime imaging microscopy and other advanced imaging techniques can provide valuable insights into the cellular uptake and subcellular localization of these compounds. mdpi.com A thorough understanding of the mechanism of action is essential for the rational design of more potent and selective therapeutic agents and for identifying potential new therapeutic indications.
Advanced Materials Engineering Incorporating N-o-tolyl-guanidine Functionality
The unique properties of the guanidine group, such as its strong basicity and ability to form multiple hydrogen bonds, make this compound an interesting building block for advanced materials. Future research in this area will explore the incorporation of this functionality into various material architectures to create novel properties and applications.
One promising direction is the development of functional polymers. The guanidine moiety can be incorporated into polymer chains to introduce specific functionalities, such as catalytic activity or the ability to bind to certain molecules or ions. For example, zinc-guanidine complexes have been shown to be highly efficient catalysts for the ring-opening polymerization of lactide and ε-caprolactone, leading to the production of biodegradable polyesters. researchgate.net Another area of exploration is the use of guanidinium-based compounds in the construction of metal-covalent organic frameworks (MCOFs). nih.govacs.org These porous materials have potential applications in areas such as catalysis and drug delivery. The rational design of such materials, guided by an understanding of the structure-property relationships, will be key to unlocking their full potential.
Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling and Drug Discovery
The synergy between computational and experimental approaches is revolutionizing drug discovery and materials science. nih.govbeilstein-journals.orgfrontiersin.orgresearchgate.net In the context of this compound and its derivatives, this integrated approach will be instrumental in accelerating the pace of research and discovery.
Computational methods, such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity and properties of new guanidine-based compounds. nih.govbeilstein-journals.org This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, saving time and resources. beilstein-journals.org Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a powerful tool for designing ligands with high affinity and selectivity. beilstein-journals.org
Experimental validation of computational predictions is crucial. High-throughput screening methods can be used to rapidly assess the biological activity of synthesized compounds. mdpi.comnih.gov The data generated from these experiments can then be used to refine and improve the computational models, creating a powerful feedback loop for predictive modeling and rational design. nih.gov
| Computational Method | Application in Guanidine Research |
| Molecular Docking | Predicting the binding mode and affinity of guanidine derivatives to biological targets. beilstein-journals.org |
| Pharmacophore Modeling | Identifying the key chemical features required for biological activity. nih.gov |
| QSAR | Developing mathematical models to predict the activity of new compounds based on their structure. frontiersin.org |
| Molecular Dynamics | Simulating the dynamic behavior of guanidine-target complexes to understand binding mechanisms. |
Addressing Scalability and Sustainability in the Synthesis of this compound and Its Complex Derivatives
As the potential applications of this compound and its derivatives expand, the development of scalable and sustainable synthetic methods will become increasingly important. Traditional synthetic routes may not be suitable for large-scale production due to factors such as cost, safety, and environmental impact.
Future research in this area will focus on developing more efficient and environmentally friendly synthetic strategies. This could involve the use of novel catalysts, such as the main group metal compounds that have shown promise in guanylation reactions, to improve reaction yields and reduce waste. mdpi.com The exploration of flow chemistry and other process intensification technologies could also lead to more scalable and continuous manufacturing processes.
Furthermore, a focus on "green chemistry" principles will be essential. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. By addressing the challenges of scalability and sustainability, researchers can ensure that the promising applications of this compound and its derivatives can be realized in a commercially viable and environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing N-o-tolyl-guanidine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use local/total ventilation to minimize dust inhalation. Avoid skin/eye contact by wearing nitrile gloves, lab coats, and safety goggles .
- Storage : Store in labeled, airtight containers away from strong oxidizers, organic peroxides, and heat sources. Follow national regulations for hazardous material storage .
- Spill Management : Isolate the area, use PPE (gloves, respirators), and collect spills in inert, sealable containers. Avoid environmental release .
Q. What experimental steps are recommended for synthesizing this compound?
- Methodological Answer :
- Base Reaction : Start with o-toluidine and cyanamide under acidic conditions. Optimize molar ratios (e.g., 1:1.2) and reflux in ethanol at 80°C for 6–8 hours .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted starting materials. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) .
- Characterization : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and elemental analysis (C: 54.3%, H: 5.7%, N: 23.7%) .
Q. Which analytical techniques are essential for initial purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min. Compare retention times against standards .
- Melting Point : Determine the melting range (e.g., 210–214°C). Deviations >2°C indicate impurities .
- FT-IR : Identify characteristic bands (e.g., guanidine N-H stretch at 3300 cm, C=N at 1640 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity data between HPLC and elemental analysis?
- Methodological Answer :
- Cross-Validation : Run both techniques on the same batch. If HPLC shows >98% purity but elemental analysis deviates, check for non-UV-active impurities (e.g., inorganic salts) via ion chromatography .
- Spiking Experiments : Add known impurities (e.g., unreacted o-toluidine) to assess HPLC detection limits. Adjust mobile phase polarity to improve resolution .
- Thermogravimetric Analysis (TGA) : Quantify volatile impurities (e.g., residual solvents) contributing to elemental analysis errors .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Reaction Engineering : Use a Dean-Stark trap to remove water during reflux, shifting equilibrium toward product formation. Increase catalyst (HCl) concentration to 10 mol% .
- Design of Experiments (DoE) : Vary temperature (70–90°C), time (4–12 hours), and stoichiometry to identify optimal conditions. Response surface methodology (RSM) can model interactions .
- Scale-Up Adjustments : Replace ethanol with isopropanol for better solubility at higher volumes. Monitor exothermic phases to prevent thermal degradation .
Q. How can impurities in this compound be structurally characterized and mitigated?
- Methodological Answer :
- LC-MS/MS : Identify impurities via molecular ion peaks and fragmentation patterns. For example, a peak at m/z 180 may correspond to des-chloro byproducts .
- Recrystallization Solvent Screening : Test solvents like ethyl acetate/hexane (1:3) to selectively crystallize the target compound, leaving impurities in the mother liquor .
- Reaction Quenching : Add aqueous sodium bicarbonate post-reaction to neutralize excess HCl, reducing chloride adduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
